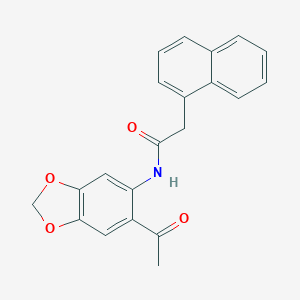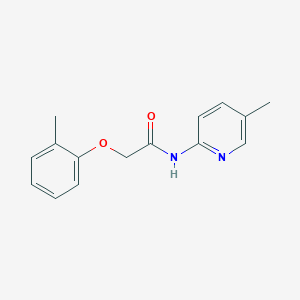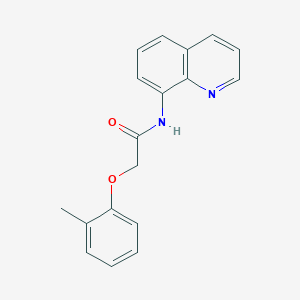
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-naphthyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-naphthyl)acetamide, also known as NBQX, is a chemical compound that belongs to the family of quinoxaline derivatives. It is a non-competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor. NBQX has been studied extensively for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Mecanismo De Acción
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-naphthyl)acetamide acts as a non-competitive antagonist of the AMPA receptor, which is a subtype of glutamate receptor that is involved in excitatory neurotransmission in the brain. By blocking the activity of the AMPA receptor, this compound reduces the flow of calcium ions into neurons, which can help to prevent neuronal damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the brain. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in excitatory signaling in the brain. This compound has also been shown to reduce the activity of the enzyme nitric oxide synthase, which is involved in the production of nitric oxide, a signaling molecule that is involved in a variety of physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-naphthyl)acetamide is its specificity for the AMPA receptor, which makes it a useful tool for studying the role of this receptor in neurological disorders. However, one limitation of this compound is that it is a non-competitive antagonist, which means that it can only block the activity of the AMPA receptor, but cannot activate it. This can make it difficult to study the effects of AMPA receptor activation in the absence of this compound.
Direcciones Futuras
There are several potential future directions for research on N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-naphthyl)acetamide. One area of interest is the development of more selective AMPA receptor antagonists that can target specific subtypes of the receptor. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, there is interest in exploring the potential of this compound as a neuroprotective agent in other neurological disorders, such as traumatic brain injury and multiple sclerosis.
Métodos De Síntesis
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-naphthyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-naphthylacetic acid with 6-acetyl-1,3-benzodioxole in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the final product.
Aplicaciones Científicas De Investigación
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-naphthyl)acetamide has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C21H17NO4 |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C21H17NO4/c1-13(23)17-10-19-20(26-12-25-19)11-18(17)22-21(24)9-15-7-4-6-14-5-2-3-8-16(14)15/h2-8,10-11H,9,12H2,1H3,(H,22,24) |
Clave InChI |
MGZUUYFXLQOCNU-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)CC3=CC=CC4=CC=CC=C43)OCO2 |
SMILES canónico |
CC(=O)C1=CC2=C(C=C1NC(=O)CC3=CC=CC4=CC=CC=C43)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(2-methylphenoxy)-N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B310253.png)

![N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-2-methoxyacetamide](/img/structure/B310257.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B310261.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-[3-(isobutyrylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310263.png)
![3-Isopropyl 5-(2-methoxyethyl) 2,6-dimethyl-4-{3-[(methylsulfonyl)amino]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310265.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-{3-[(cyclohexylcarbonyl)amino]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310266.png)

![N-[4-(diethylamino)-2-methylphenyl]biphenyl-4-carboxamide](/img/structure/B310269.png)